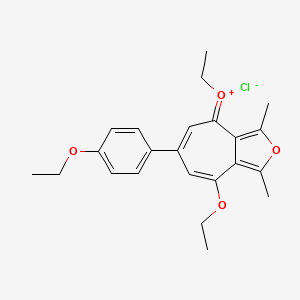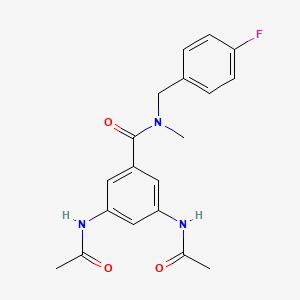
NoName
Descripción general
Descripción
NoName is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in the laboratory setting, with promising results suggesting that it could be used to treat a variety of medical conditions. In
Mecanismo De Acción
The mechanism of action of NoName is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. In addition, NoName has been found to modulate the immune system, leading to a reduction in inflammation and an increase in immune function.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects in the laboratory setting. It has been found to reduce inflammation, inhibit cancer cell growth, and modulate the immune system. In addition, NoName has been shown to have neuroprotective effects, suggesting that it could be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NoName in laboratory experiments is its well-established synthesis method, which ensures high yields and purity. In addition, NoName has been extensively studied in the laboratory setting, making it a well-characterized compound. However, one limitation of using NoName in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on NoName. One area of focus could be on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of focus could be on its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further research could be done to better understand the mechanism of action of NoName, which could lead to the development of more effective therapies.
Aplicaciones Científicas De Investigación
NoName has been extensively studied in the laboratory setting, with a focus on its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of a variety of medical conditions. In addition, NoName has been found to have neuroprotective effects, suggesting that it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27O4.ClH/c1-6-24-19-11-9-17(10-12-19)18-13-20(25-7-2)22-15(4)27-16(5)23(22)21(14-18)26-8-3;/h9-14H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVGLGRHBWPPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=[O+]CC)C3=C(OC(=C3C(=C2)OCC)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of the "NoName" compound identified as a potential Alzheimer's disease inhibitor?
A1: Unfortunately, the specific molecular formula and weight of "NoName 3" are not provided in the abstract discussing its potential as an Alzheimer's disease inhibitor. [] Further research is needed to determine these characteristics.
Q2: Is there spectroscopic data available for any of the "NoName" compounds mentioned?
A2: While the research papers mention "NoName" compounds in various contexts, specific spectroscopic data is not provided. [, , , ] Detailed analysis and characterization are needed to obtain this information.
Q3: Are there any studies on the material compatibility of "NoName" compounds?
A3: The provided research papers do not delve into the material compatibility of specific "NoName" compounds. [, , ] This is an important aspect to investigate for potential applications and requires further research.
Q4: Do any of the "NoName" compounds exhibit catalytic properties?
A4: The current research does not mention any catalytic properties associated with "NoName" compounds. [, , , , , , ]
Q5: Are there any strategies mentioned to enhance the stability or solubility of "NoName" compounds?
A5: The provided research does not discuss formulation strategies or methods to improve the stability or solubility of "NoName" compounds. [, , , , , , , , , ] This is a crucial area for further investigation, especially for compounds intended for therapeutic applications.
Q6: Is there any information on the toxicity or safety profile of "NoName" compounds?
A6: While some studies mention "NoName" compounds, specific toxicity data or safety profiles are not provided in the abstracts. [, ] Thorough toxicological assessments are essential for any compound intended for use in humans or released into the environment.
Q7: What are the environmental implications of "NoName" compounds, and are there any mitigation strategies in place?
A7: The environmental impact and degradation pathways of "NoName" compounds are not addressed in the provided research. [, , , , , , , ] Assessing and mitigating potential environmental risks associated with any new compound is crucial.
Q8: Were there any biomarkers investigated in relation to the efficacy or adverse effects of "NoName" compounds?
A8: The research papers do not mention any studies on biomarkers related to the efficacy or potential adverse effects of "NoName" compounds. [, , , , , , , , , ] Biomarker research could be valuable in understanding the compounds' mechanisms of action and potential applications.
Q9: Has any research explored alternative compounds or substitutes for "NoName" in the context of their described applications?
A9: The provided research primarily focuses on specific applications of "NoName" compounds without delving into comparisons with alternative compounds or substitutes. [, , , , , , , , ] Exploring alternatives is valuable for identifying potentially safer or more effective solutions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-benzyl-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5053977.png)
![methyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5053981.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5053986.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine](/img/structure/B5053995.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5054001.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5054013.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5054014.png)
![N-[(1-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B5054024.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5054033.png)
![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B5054045.png)
